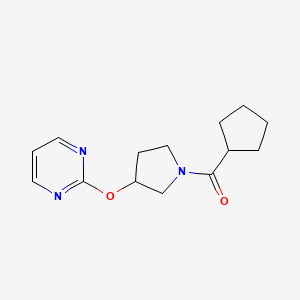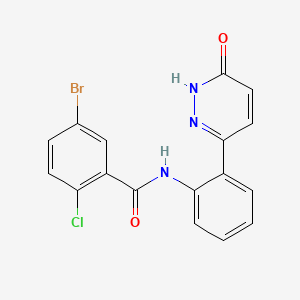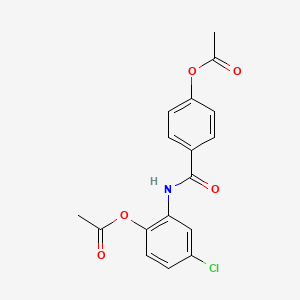
4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate” is an organic compound containing functional groups such as acetoxy, carbamoyl, and acetate groups. These functional groups are often found in various organic compounds and can participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the acetoxy, carbamoyl, and acetate groups would significantly influence its structure .Chemical Reactions Analysis
This compound, like other organic compounds, could undergo a variety of chemical reactions. The acetoxy, carbamoyl, and acetate groups are all reactive and could participate in reactions such as hydrolysis, substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. These could include properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthesis and Characterization of Related Compounds
- The synthesis of formazans from Mannich base derivatives as antimicrobial agents involves complex chemical reactions, indicating the potential for developing antimicrobial agents from similarly structured compounds (Sah et al., 2014).
- A study on acetogenic anthraquinones highlights the biosynthetic convergence and chemical evidence of enzymatic cooperation in nature, suggesting the complexity and potential of natural product synthesis involving acetate units (Bringmann & Irmer, 2008).
- Research on the synthesis of 8-substituted-2-carboxy-4-(4-fluorophenyl)-2,3-dihydro-1,5-benzothiazepines shows the chemical versatility of phenyl acetate derivatives in producing compounds with potential biological activity (Upreti et al., 1996).
Potential Applications in Nonlinear Optics
- A spectroscopic investigation and computational study of a compound closely related to "4-((2-Acetoxy-5-chlorophenyl)carbamoyl)phenyl acetate" revealed its potential for future studies in nonlinear optics due to its first hyperpolarizability (Panicker et al., 2010).
Evaluation of Biological Activities
- A study evaluating the antioxidant and antitumor activities of some prepared nitrogen heterocycles, including compounds synthesized via reactions with phenyl acetate derivatives, indicates the potential of these compounds in medical research (El-Moneim et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-[(2-acetyloxy-5-chlorophenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO5/c1-10(20)23-14-6-3-12(4-7-14)17(22)19-15-9-13(18)5-8-16(15)24-11(2)21/h3-9H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNNEYOGOALQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Aminobicyclo[2.2.2]octan-2-ol;hydrochloride](/img/structure/B2952475.png)

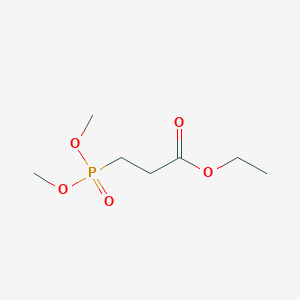
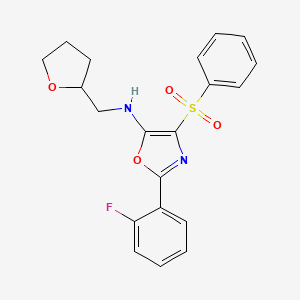
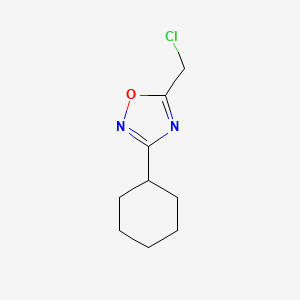
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-butoxybenzamide](/img/structure/B2952482.png)
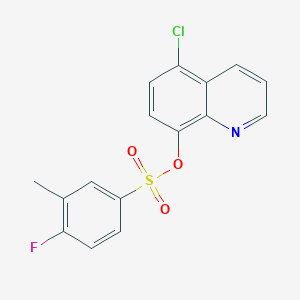
![Ethyl 2-[1-oxo-2-(2-oxo-2-piperidin-1-ylethyl)isoquinolin-5-yl]oxypropanoate](/img/structure/B2952485.png)
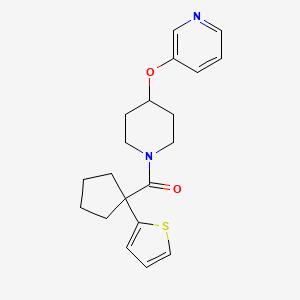

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(4-(2-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2952492.png)
